molecular formula C13H21N5 B11745662 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11745662
M. Wt: 247.34 g/mol
InChI Key: SNNLZZNUGIJXPB-UHFFFAOYSA-N
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Description

The compound (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole (1,4-dimethyl-1H-pyrazol-5-yl) is substituted with methyl groups at positions 1 and 4, while the second pyrazole (1-(propan-2-yl)-1H-pyrazol-3-yl) contains a branched isopropyl group at position 1.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-10(2)18-6-5-12(16-18)8-14-9-13-11(3)7-15-17(13)4/h5-7,10,14H,8-9H2,1-4H3

InChI Key

SNNLZZNUGIJXPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=NN(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Chloromethylation of Pyrazole Intermediates

Introducing methylene groups at the 5- and 3-positions of the pyrazole rings requires selective functionalization. For 1,4-dimethylpyrazole, chloromethylation at the 5-position is achieved using paraformaldehyde and hydrochloric acid in acetic acid, a method adapted from classical electrophilic substitution. Similarly, 1-isopropylpyrazole undergoes chloromethylation at the 3-position under analogous conditions, though steric hindrance from the isopropyl group necessitates prolonged reaction times (12–18 hours).

Amine Coupling via Nucleophilic Substitution

The final assembly of the target compound involves coupling the chloromethyl-pyrazole derivatives with a bifunctional amine. Reacting equimolar amounts of 5-chloromethyl-1,4-dimethylpyrazole and 3-chloromethyl-1-isopropylpyrazole with aqueous ammonia (30%) in tetrahydrofuran at 60°C for 24 hours yields the desired bis-pyrazolylmethylamine. The reaction proceeds via an SN2 mechanism, with ammonia acting as the nucleophile.

Optimization Data for Coupling Reaction

ParameterValueImpact on Yield
Temperature60°CMaximizes kinetics without decomposition
Ammonia Concentration30% aqueousBalances nucleophilicity and solubility
SolventTetrahydrofuranEnhances substrate solubility
Reaction Time24 hoursEnsures complete conversion

Purification via silica gel chromatography (hexane/ethyl acetate gradient) isolates the product in 45–50% yield, with residual ammonia removed by aqueous wash.

Mechanistic and Side-Reaction Analysis

Competing Pathways in Pyrazole Synthesis

During 1,4-dimethylpyrazole formation, Patent EP0526281A1 identifies residual DMF and unreacted hydrazine as primary contaminants. Neutralization to pH 8 precipitates these byproducts, which are removed via liquid-liquid extraction. Similarly, the synthesis of 1-isopropylpyrazole faces challenges from hydrazine decomposition products (VII), necessitating GC–MS monitoring to optimize reaction duration.

Steric Effects in Chloromethylation

The isopropyl group on the second pyrazole ring introduces steric hindrance, slowing chloromethylation at the 3-position. Kinetic studies suggest a 20% reduction in reaction rate compared to unsubstituted pyrazoles, requiring adjusted stoichiometry (1.2 equivalents of paraformaldehyde).

Scalability and Industrial Considerations

The patented method for 1,4-dimethylpyrazole synthesis is readily scalable, with demonstrated production of 30.3 g batches (73% yield). In contrast, the lower yield (38%) for 1-isopropylpyrazole may necessitate process intensification, such as continuous flow reactors, to improve throughput. Environmental concerns associated with chloroform use in these protocols could be addressed by substituting with dichloromethane or ethyl acetate, though solvent polarity adjustments may affect reaction rates .

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methyl groups attached to the pyrazole rings.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • 1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine (CAS 3524-29-6): This analogue replaces the methyl group at position 1 of the pyrazole with a 4-isopropylbenzyl moiety.
  • 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1499331-74-6): The thiophene ring introduces sulfur-based π-electron density, enhancing polarizability and hydrogen-bonding capabilities. This contrasts with the target compound’s purely nitrogenous heterocycles, which may prioritize hydrophobic interactions .

Electronic and Functional Group Variations

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) :
    The phenyl group at position 1 provides strong electron-withdrawing effects, stabilizing the pyrazole ring via resonance. In contrast, the target compound’s isopropyl group is electron-donating, leading to differences in nucleophilic reactivity at the amine linkage .

  • This contrasts with the target compound’s aliphatic amine bridge, which may prioritize flexibility over rigid coordination .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₃H₂₁N₅ ~247.35 1,4-dimethylpyrazole; isopropylpyrazole
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine C₁₃H₁₇N₃ 215.30 Benzyl-isopropyl; pyrazole
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃N₃S 207.29 Thiophene-methyl; pyrazole

The target compound’s higher molecular weight (~247.35) and dual pyrazole architecture suggest increased hydrophobicity compared to analogues like CAS 1499331-74-6 (207.29). This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

The compound (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a synthetic derivative belonging to the pyrazole family, characterized by its dual pyrazole structure. This compound has garnered attention due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. The following sections will explore its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C13H22ClN5
  • Molecular Weight : 283.8 g/mol
  • CAS Number : 1856041-84-3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in drug discovery.

Anticancer Activity

Recent studies have shown that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been reported to inhibit cell proliferation in various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .

Cell Line IC50 (µM) Effect
HeLa16.42Inhibition of proliferation
CaCo-218.00Induction of apoptosis
3T3-L120.50Cytotoxicity

Anti-inflammatory Properties

Pyrazole derivatives have also demonstrated anti-inflammatory effects by inhibiting cyclooxygenases (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

The biological activity of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as COX and certain kinases involved in cancer progression.
  • Receptor Modulation : It may interact with specific receptors that modulate cellular signaling pathways related to growth and inflammation.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research examined the efficacy of a similar pyrazole derivative against several cancer cell lines. The results indicated that the compound exhibited an IC50 value below 20 µM across multiple lines, suggesting potent anticancer activity .

Study 2: Anti-inflammatory Effects

In another research article focusing on inflammation, a related pyrazole compound was shown to significantly reduce inflammation in animal models by lowering levels of TNF-alpha and IL-6 cytokines. This highlights the potential therapeutic application of pyrazole derivatives in managing inflammatory conditions .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substitution patterns. For instance, methyl groups on pyrazole rings produce distinct singlets, while coupling constants help verify connectivity .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. The compound’s flexibility may require low-temperature data collection to reduce thermal motion artifacts .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .

How can researchers evaluate the compound’s potential biological activity?

Q. Basic

  • In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) or receptors using fluorescence polarization or ELISA. Prioritize targets based on structural analogs (e.g., pyrazole-containing kinase inhibitors) .
  • Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to identify therapeutic windows .
  • ADME profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 models) to gauge drug-likeness .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation steps, while additives like KI accelerate SN2 reactions .
  • Temperature control : Lower temperatures (0–5°C) suppress side reactions during sensitive steps (e.g., imine formation), while reflux conditions drive equilibrium reactions .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps. For example, Pd(OAc)₂ with Xantphos ligand improves Buchwald-Hartwig amination efficiency .

How should contradictory bioactivity data across studies be resolved?

Q. Advanced

  • Orthogonal assays : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out assay artifacts .
  • Structural analysis : Compare X-ray or cryo-EM structures of the compound bound to its target versus inactive analogs to identify critical binding motifs .
  • Batch consistency checks : Verify compound purity (HPLC, LC-MS) and storage stability, as degradation products (e.g., oxidized amines) may skew results .

What computational methods are suitable for studying interactions with biological targets?

Q. Advanced

  • Density functional theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic regions. For example, B3LYP/6-311G(d,p) optimizes geometry and identifies HOMO-LUMO gaps relevant to reactivity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity trends to guide lead optimization .

How can regioselectivity challenges in pyrazole substitution be addressed?

Q. Advanced

  • Directing groups : Introduce temporary substituents (e.g., -NO₂) to steer electrophilic substitution to specific positions, followed by removal post-reaction .
  • Metal-mediated strategies : Use CuI or Pd catalysts to achieve selective C-H functionalization at the 4-position of pyrazole rings .
  • Steric control : Bulkier reagents (e.g., tert-butyl halides) favor substitution at less hindered sites, while smaller groups (e.g., methyl) may access multiple positions .

What strategies mitigate degradation during long-term storage?

Q. Advanced

  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis or oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to solutions to inhibit radical-mediated degradation .
  • Temperature monitoring : Use accelerated stability studies (40°C/75% RH) to predict shelf life and identify degradation pathways via LC-MS .

How to design derivatives to enhance binding affinity or selectivity?

Q. Advanced

  • Bioisosteric replacement : Substitute the propan-2-yl group with cyclopropyl or trifluoromethyl to modulate lipophilicity and target interactions .
  • Fragment-based design : Screen pyrazole-amine fragments against crystallized targets to identify optimal substituent placements .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-relevant proteins .

What analytical techniques validate compound identity in complex mixtures?

Q. Advanced

  • 2D NMR : HSQC and HMBC correlations resolve ambiguous proton assignments, especially in crowded aromatic regions .
  • Synchrotron XRD : High-brilliance X-rays improve resolution for low-quality crystals, enabling precise bond-length measurements .
  • Tandem MS/MS : Fragmentation patterns distinguish isomers (e.g., 3- vs. 5-substituted pyrazoles) .

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